N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]imidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core linked to a phenyl group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the phenyl group through a coupling reaction. The piperidine moiety is then attached via nucleophilic substitution. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to optimize the reaction rate and yield.
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]imidazo[1,2-a]pyridine-2-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]imidazo[1,2-a]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(piperidin-4-yl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide
- N-[2-(1-methylpiperidin-4-yl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]imidazo[1,2-a]pyridine-2-carboxamide exhibits unique properties due to the presence of the 1-methylpiperidin-4-yl group. This structural feature enhances its binding affinity to specific molecular targets, potentially increasing its efficacy in various applications.
Properties
IUPAC Name |
N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]imidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-24-12-9-15(10-13-24)21-16-6-2-3-7-17(16)23-20(26)18-14-25-11-5-4-8-19(25)22-18/h2-8,11,14-15,21H,9-10,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQISLRBGSNAWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2NC(=O)C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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